molecular formula C8H7FINO2 B1422673 Methyl 2-amino-5-fluoro-3-iodobenzoate CAS No. 906095-67-8

Methyl 2-amino-5-fluoro-3-iodobenzoate

Cat. No. B1422673
M. Wt: 295.05 g/mol
InChI Key: PSLBISKIVWTSMQ-UHFFFAOYSA-N
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Patent
US08168651B2

Procedure details

Methyl 2-amino-5-fluorobenzoate (1.0 eq, 8.47 g, 0.051 mol) was reacted with N-Iodo succinimide (1.03 eq, 11.6 g, 0.0515 mol) in acetic acid (100 ml) at room temperature for 20 minutes. The solvent was removed in vacuo. A K2CO3 aqueous solution was added and the compound extracted with ethylacetate. The organic layer was washed with 1M sodium thiosulfate, water and then brine. After drying over Na2SO4, and evaporation of the solvent, methyl 2-amino-5-fluoro-3-iodobenzoate was isolated as a purple solid (14.21 g, 96% yield). 1H NMR (CDCl3, 400 MHz) δ 3.8 (s, 3H), 6.3 (br s, 2H), 7.6 (m, 2H) ppm.
Quantity
8.47 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[I:13]N1C(=O)CCC1=O>C(O)(=O)C>[NH2:1][C:2]1[C:11]([I:13])=[CH:10][C:9]([F:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
8.47 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=C(C=C1)F
Name
Quantity
11.6 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
A K2CO3 aqueous solution was added
EXTRACTION
Type
EXTRACTION
Details
the compound extracted with ethylacetate
WASH
Type
WASH
Details
The organic layer was washed with 1M sodium thiosulfate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4, and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=C1I)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.21 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.